molecular formula C17H21N3O2S B2804099 N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide CAS No. 461001-01-4

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Cat. No.: B2804099
CAS No.: 461001-01-4
M. Wt: 331.43
InChI Key: PGQKSIRFLIKWDD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclohexyl group. This structural motif is common in bioactive molecules, particularly those targeting microbial pathogens, due to the oxadiazole ring’s electron-deficient nature and the flexibility of the sulfanyl-acetamide linker .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(22-16)23-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQKSIRFLIKWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Variations in the Oxadiazole Substituent

  • 5-(4-Acetamidophenyl) Derivative : Shah et al. (2022) synthesized 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamides. One derivative exhibited potent activity against Staphylococcus aureus (MIC: 63 µg/mL), attributed to the electron-withdrawing acetamido group enhancing electrophilicity of the oxadiazole ring .
  • 5-(Trimethoxyphenyl) Derivative : Shukla et al. (2016) reported N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. The trimethoxy group improved antifungal activity, likely due to increased lipophilicity and membrane penetration .
  • 5-(Diphenylmethyl) Derivative : Nayak et al. (2013) synthesized 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. The bulky diphenylmethyl group conferred steric hindrance, reducing reactivity but enhancing stability .

Variations in the Acetamide Substituent

  • N-Aryl vs. N-Cyclohexyl : The target compound’s cyclohexyl group may enhance lipophilicity compared to N-aryl analogs (e.g., ’s N-(3-methylphenyl) derivatives). However, N-aryl groups (e.g., 4-methylphenyl in 7d) showed higher melting points (134–178°C) due to π-stacking interactions .
  • Thiazolylmethyl Linkers: Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides () demonstrated broader bioactivity, likely due to the thiazole ring’s hydrogen-bonding capacity .

Key Observations :

  • Electron-withdrawing groups (e.g., acetamido, trimethoxy) on the oxadiazole enhance antimicrobial potency .
  • Bulky substituents (e.g., diphenylmethyl) improve metabolic stability but may reduce activity .
  • N-Cyclohexyl’s lipophilicity may improve bioavailability compared to polar N-aryl groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound (Inferred) C₁₈H₂₁N₃O₂S 343.44 Not reported
7c () C₁₆H₁₇N₅O₂S₂ 375.46 134–136
7d () C₁₇H₁₉N₅O₂S₂ 389.49 158–160
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide C₂₁H₁₇N₅O₂S 403.45 Not reported

Trends :

  • Higher molecular weight correlates with increased melting points in N-aryl derivatives .
  • Cyclohexyl substitution may lower melting points due to reduced crystallinity.

Biological Activity

N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a complex structure that includes a cyclohexyl group, an oxadiazole ring, and a sulfanyl linkage. The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through reactions involving hydrazine derivatives and carbonyl compounds.
  • Coupling Reactions : The oxadiazole derivative is then reacted with cyclohexyl and methylphenyl groups to form the final acetamide structure.

The synthetic pathway can be illustrated as follows:

Starting MaterialOxadiazole IntermediateFinal Product\text{Starting Material}\rightarrow \text{Oxadiazole Intermediate}\rightarrow \text{Final Product}

Antimicrobial Activity

Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is more effective than some standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained from MTT assays demonstrated that it can inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-710
A54915

The proposed mechanism of action for this compound involves interaction with specific cellular targets. It is believed to modulate enzyme activities and disrupt cellular pathways critical for bacterial survival and cancer cell proliferation. Notably, the presence of the oxadiazole moiety is essential for its biological activity.

Case Studies

  • Antibacterial Efficacy : A study published in Antibiotics highlighted the compound's ability to reduce biofilm formation in Staphylococcus aureus, suggesting a potential application in treating resistant infections.
  • Cytotoxicity Evaluation : In a recent publication in Cancer Letters, researchers found that the compound induced apoptosis in cancer cells through mitochondrial pathways, further supporting its anticancer potential.

Q & A

Q. What are the critical parameters for synthesizing N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide with high yield?

Methodological Answer: Optimize reaction conditions at 50–60°C and pH 7–8 using solvents like dichloromethane or tetrahydrofuran (THF). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity through 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (expected [M+H]+^+ at m/z 385) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and oxadiazole-linked carbons (δ 160–165 ppm) .
  • X-ray crystallography : Resolve 3D conformation using SHELXL software (R-factor < 0.05) to confirm sulfanyl-acetamide bonding angles .
  • IR spectroscopy : Detect C=O stretching (1680–1700 cm1^{-1}) and N-H bending (3300–3400 cm1 ^{-1}) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Conduct enzyme inhibition assays:

  • α-Glucosidase inhibition : Use 96-well plates with p-nitrophenyl-α-D-glucopyranoside substrate (IC50_{50} typically 15–50 μM) .
  • Lipoxygenase (LOX) activity : Monitor absorbance at 234 nm for conjugated diene formation .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets like α-glucosidase?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses, focusing on oxadiazole-thiol interactions with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • Molecular Dynamics (MD) : Simulate binding stability (AMBER force field, 100 ns) to assess hydrogen bonding and hydrophobic contacts .

Q. How can conflicting bioactivity data across studies on oxadiazole derivatives be resolved?

Methodological Answer:

  • Standardize assays : Control pH (6.8–7.2), temperature (37°C), and solvent (DMSO ≤1% v/v) to minimize variability .
  • Structural analogs comparison : Test derivatives with para vs. meta substituents (e.g., 4-methylphenyl vs. 3-methylphenyl) to isolate electronic effects .

Q. What structural modifications enhance metabolic stability while retaining bioactivity?

Methodological Answer:

  • Electron-withdrawing substituents : Introduce -CF3_3 at the phenyl ring to reduce CYP450-mediated oxidation (assessed via liver microsomal assays) .
  • Bicyclic replacements : Substitute cyclohexyl with decalin to improve lipophilicity (logP < 3.5) and plasma half-life .

Q. How do substituents on the phenyl ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electron-deficient rings : 4-Nitro groups increase reactivity at position 4 (monitored via 13C^{13}C-NMR kinetics) .
  • Electron-rich rings : 3-Methyl groups require harsher conditions (e.g., H2 _2SO4_4/HNO3_3) for nitration .

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